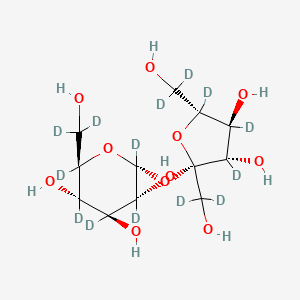
Sucrose-d14
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sucrose-d14, also known as D-(+)-Saccharose-d14, is a deuterated form of sucrose where fourteen hydrogen atoms are replaced with deuterium. This isotopic labeling makes it particularly useful in various scientific research applications, especially in the fields of chemistry and biology. The compound retains the same chemical structure as regular sucrose, which is a disaccharide composed of glucose and fructose units linked by a glycosidic bond.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Sucrose-d14 involves the incorporation of deuterium into the sucrose molecule. This can be achieved through several synthetic routes, including:
Chemical Synthesis: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent. The reaction conditions typically include the use of deuterated solvents and catalysts to facilitate the exchange process.
Enzymatic Synthesis: Enzymes such as sucrose phosphorylase can be used to catalyze the incorporation of deuterium into sucrose. This method is often preferred for its specificity and efficiency.
Industrial Production Methods: Industrial production of this compound may involve continuous process technology, where the deuterated sucrose is produced in a packed-bed reactor using immobilized enzymes. This method ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Sucrose-d14 undergoes various chemical reactions similar to regular sucrose, including:
Oxidation: Sucrose can be oxidized to produce carboxylic acids and other oxidation products.
Hydrolysis: this compound can be hydrolyzed to produce glucose-d7 and fructose-d7.
Common Reagents and Conditions:
Oxidation: Platinum electrodes and alkaline solutions are commonly used for the electrocatalytic oxidation of sucrose.
Hydrolysis: Immobilized invertase in calcium alginate is used for the hydrolysis of sucrose in sugarcane juice.
Major Products:
Oxidation Products: Carboxylic acids and ketones.
Hydrolysis Products: Glucose-d7 and fructose-d7.
Wissenschaftliche Forschungsanwendungen
Sucrose-d14 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular interactions and reaction mechanisms.
Biology: Employed in metabolic studies to trace the pathways of carbohydrate metabolism in plants and animals.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the production of deuterated compounds for use in various industrial processes
Wirkmechanismus
The mechanism of action of Sucrose-d14 involves its interaction with various molecular targets and pathways. In plants, sucrose acts as a signaling molecule that regulates shoot branching by antagonizing the inhibitory effect of the hormone strigolactone. This is achieved through the accumulation of the D53 protein, which is a key negative regulator of strigolactone signaling .
Vergleich Mit ähnlichen Verbindungen
Trehalulose: An isomer of sucrose with a different glycosidic linkage.
Turanose: Another isomer of sucrose with a different glycosidic linkage.
Leucrose: An isomer of sucrose with a different glycosidic linkage.
Isomaltulose: An isomer of sucrose with a different glycosidic linkage.
Uniqueness of Sucrose-d14: The uniqueness of this compound lies in its deuterium labeling, which makes it an invaluable tool for tracing and studying metabolic pathways, reaction mechanisms, and molecular interactions. This isotopic labeling provides enhanced sensitivity and resolution in analytical techniques such as NMR spectroscopy, making it superior to its non-deuterated counterparts in certain research applications .
Eigenschaften
Molekularformel |
C12H22O11 |
|---|---|
Molekulargewicht |
356.38 g/mol |
IUPAC-Name |
(2R,3S,4S,5R,6R)-2,3,4,5,6-pentadeuterio-2-[dideuterio(hydroxy)methyl]-6-[(2S,3S,4S,5R)-3,4,5-trideuterio-2,5-bis[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1/i1D2,2D2,3D2,4D,5D,6D,7D,8D,9D,10D,11D |
InChI-Schlüssel |
CZMRCDWAGMRECN-YPCQKFQVSA-N |
Isomerische SMILES |
[2H][C@@]1([C@]([C@@](O[C@]([C@]1([2H])O)([2H])O[C@]2([C@@]([C@]([C@@](O2)([2H])C([2H])([2H])O)([2H])O)([2H])O)C([2H])([2H])O)([2H])C([2H])([2H])O)([2H])O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







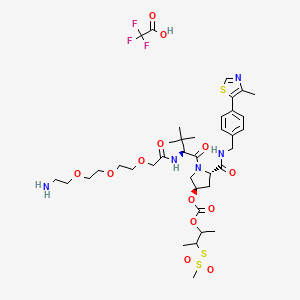

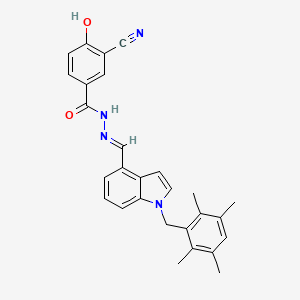
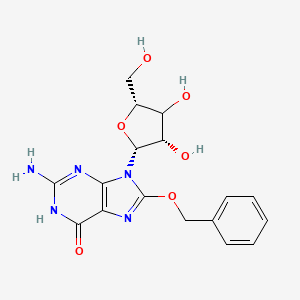
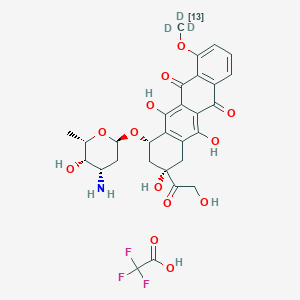
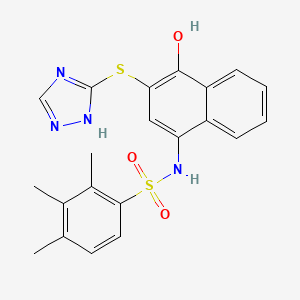
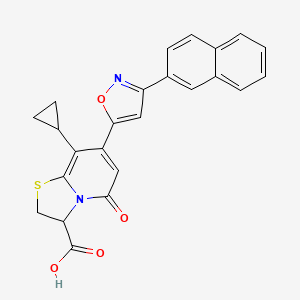

![methyl 2-[2-[[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanoylamino]benzoate](/img/structure/B12394505.png)
